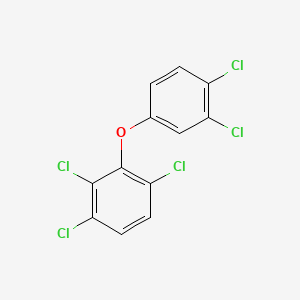

2,3,3',4',6-Pentachlorodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

159553-69-2 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1,2,4-trichloro-3-(3,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-6(5-10(7)16)18-12-9(15)4-3-8(14)11(12)17/h1-5H |

InChI Key |

KASGFDPQAMDPAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Fate and Transport Dynamics of 2,3,3 ,4 ,6 Pentachlorodiphenyl Ether and Pcdes

Bioaccumulation and Biomagnification Potentials of PCDE Congeners

The accumulation of persistent organic pollutants (POPs) in living organisms is a critical aspect of their environmental risk profile. For PCDEs, including 2,3,3',4',6-pentachlorodiphenyl ether, the processes of bioaccumulation and biomagnification determine their concentration in individual organisms and their transfer through the food web.

Bioaccumulation refers to the net uptake of a chemical from all possible environmental sources (e.g., water, sediment, and food) by an organism. service.gov.uk The potential for a chemical to bioaccumulate is often expressed by the bioaccumulation factor (BAF) or the bioconcentration factor (BCF), which specifically measures uptake from water. srs.govnih.gov A BCF greater than 5000 is generally considered indicative of a very bioaccumulative substance. service.gov.uk

Several factors influence the bioaccumulation of PCDEs in aquatic organisms:

Lipophilicity: PCDEs are lipophilic ("fat-loving"), meaning they have a tendency to dissolve in fats and lipids rather than water. This property is a primary driver of their accumulation in the fatty tissues of organisms. srs.gov The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, and a higher Kow value generally correlates with a higher potential for bioaccumulation. srs.gov

Chemical Structure: The degree and position of chlorine substitution on the diphenyl ether molecule affect the bioaccumulation potential. Studies on PCDEs have shown that bioaccumulation factors tend to increase with the number of chlorine atoms, with the exception of the fully chlorinated decachlorodiphenyl ether (CDE 209). nih.gov The positions of the chlorine atoms, particularly at the para and meta positions, have been identified as significant positive contributors to BCF values for congeners with the same number of chlorine substituents. nih.gov

Species-Specific Factors: The physiology, dietary habits, and metabolic capabilities of an organism play a crucial role in the extent of bioaccumulation. clu-in.org Different species will exhibit varying abilities to take up, metabolize, and excrete PCDE congeners.

Environmental Conditions: Factors such as water temperature, pH, and the amount of organic carbon in the sediment can influence the bioavailability of PCDEs and thus their uptake by organisms. sfu.ca

In a laboratory study using a simulated aquatic food chain, the log-transformed BCFs for 12 PCDE congeners were found to be in the ranges of 2.94–3.77 for the green algae Scenedesmus obliquus, 3.29–4.03 for the water flea Daphnia magna, and 2.42–2.89 for zebrafish (Danio rerio). nih.gov These values indicate a species-specific bioaccumulation potential for PCDE congeners. nih.gov

Interactive Data Table: Log-Transformed Bioaccumulation Factors (BCFs) of PCDE Congeners in a Simulated Aquatic Food Chain

| Organism | Log BCF Range (L/kg w.w.) |

| Scenedesmus obliquus (Green Algae) | 2.94–3.77 |

| Daphnia magna (Water Flea) | 3.29–4.03 |

| Danio rerio (Zebrafish) | 2.42–2.89 |

Source: nih.gov

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. srs.gov This occurs because the contaminant is transferred from prey to predator and is not easily metabolized or excreted. The trophic magnification factor (TMF) is a metric used to quantify the biomagnification potential of a chemical in an entire food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. epa.govepa.gov

The trophic transfer of PCDEs has been investigated in simulated aquatic food chains. For 12 PCDE congeners, the lipid-normalized biomagnification factors (BMFs) from S. obliquus to D. magna ranged from 1.08 to 2.27, and from D. magna to D. rerio, they ranged from 0.81 to 1.64. nih.gov The BMF for the entire food chain for these congeners ranged from 0.88 to 3.64, suggesting that some PCDEs have a biomagnification potential comparable to that of well-known POPs like PCBs and polybrominated diphenyl ethers (PBDEs). nih.gov

The structure of the food web, including the number of trophic levels and the specific predator-prey relationships, significantly influences the degree of biomagnification. epa.gov

Long-Range Environmental Transport Mechanisms of PCDEs

The ability of a chemical to be transported over long distances from its source is a key characteristic of a POP. This long-range transport can lead to the contamination of remote environments, such as the Arctic.

Atmospheric transport is a primary pathway for the global distribution of semi-volatile organic compounds like PCDEs. epa.govnih.gov These compounds can volatilize from soil and water surfaces and be carried by winds over vast distances. nih.gov The efficiency of atmospheric transport is influenced by the chemical's volatility and its partitioning between the gas phase and atmospheric particles (aerosols). epa.gov

Sorption to atmospheric aerosols is a key process that affects the long-range transport of these chemicals. epa.gov While in the atmosphere, PCDEs can be removed through dry deposition (settling of particles) and wet deposition (scavenging by rain and snow). ny.gov The combination of persistence in the atmosphere and affinity for particles can enhance the long-range transport potential of some congeners. nih.gov

Once deposited into aquatic environments, PCDEs can undergo further transport through water currents. Their low water solubility and tendency to adsorb to sediment and suspended particles mean that their movement in aquatic systems is closely linked to the transport of these materials. nih.gov Over time, contaminated sediments can act as a long-term secondary source of PCDEs to the water column and aquatic biota. The ultimate fate and transport of these compounds in aquatic systems are complex and depend on various factors including water flow, sedimentation rates, and resuspension events. ny.govnih.gov

Biotransformation Pathways and Metabolite Formation of PCDEs in Biological Systems

Biotransformation, or metabolism, is the process by which organisms chemically alter foreign compounds. These processes can lead to either detoxification or, in some cases, the formation of more toxic metabolites. The primary organ for metabolism in vertebrates is the liver. nih.gov

For PCDEs, several biotransformation pathways have been identified, primarily through studies on related compounds and in various organisms. In a simulated aquatic food chain, dechlorination was the only metabolic pathway observed for the green algae S. obliquus and the water flea D. magna. nih.gov In zebrafish (D. rerio), however, dechlorination, methoxylation, and hydroxylation pathways were all observed. nih.gov

Hydroxylated metabolites (OH-PCDEs) are a common product of PCDE biotransformation. nih.gov These metabolites are generally more polar than the parent compounds, which can facilitate their excretion. However, some hydroxylated metabolites have been shown to have biological activity. Studies on structurally similar PCBs have shown that hydroxylation is a major metabolic pathway in various species, including fish and mammals. nih.govnih.govdioxin20xx.org For example, in vitro studies with human liver microsomes have demonstrated the formation of hydroxylated metabolites from pentachlorobiphenyls. nih.gov

Dechlorination, the removal of chlorine atoms, is another significant biotransformation pathway for chlorinated aromatic compounds. nih.gov This process can be carried out by microorganisms under anaerobic conditions, such as in sediments. nih.govumich.edu Reductive dechlorination of PCBs has been shown to be mediated by sulfate-reducing bacteria. nih.gov This process can alter the toxicity and persistence of the original compounds.

Reductive Dechlorination Processes

Reductive dechlorination is a significant biodegradation pathway for highly chlorinated aromatic compounds under anaerobic conditions, such as those found in submerged sediments. This process involves the microbial removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated congeners. While direct studies on this compound are limited, extensive research on analogous compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provides a strong model for the expected behavior of PCDEs.

The primary microorganisms implicated in this process are organohalide-respiring bacteria, most notably from the genus Dehalococcoides. Studies on various PCB congeners have shown that the dechlorination process is often stepwise and exhibits positional selectivity. Microorganisms in anaerobic sediments have been observed to preferentially remove chlorine atoms from the meta and para positions of the biphenyl (B1667301) rings. nih.gov For instance, the dechlorination of Aroclor 1242 by microorganisms from Hudson River sediments resulted primarily in the removal of meta and para chlorines. Similarly, studies on specific PCB congeners have demonstrated that dechlorination often follows a pattern of removing doubly-flanked meta chlorines first, followed by singly-flanked meta chlorines. Some research has also documented the slower removal of ortho and para chlorines.

| Compound Class | Key Findings | Microorganism/System | Positional Preference | Reference |

|---|---|---|---|---|

| PCBs | Dechlorination of Aroclor 1242 to mono- and dichlorobiphenyls. | Anaerobic microorganisms from Hudson River sediments | Primarily meta and para positions | nih.gov |

| PBDEs | Debromination of penta-BDEs to di- to tetra-BDEs. | Dehalococcoides mccartyi strain MB | Para-substituents preferentially removed | nih.gov |

| PCBs | Dechlorination of 2,3,4,5-tetrachlorobiphenyl. | Anaerobic cultures from estuarine, marine, and riverine sediments | Removal of doubly flanked meta and para chlorines | nih.gov |

| PCBs | Dechlorination of nona- and octachlorobiphenyls. | Microbial enrichment cultures | Predominantly meta-dechlorination | nih.gov |

Oxidative Metabolite Formation (e.g., Hydroxylation, Methoxylation)

In aerobic environments and within organisms, PCDEs undergo oxidative metabolism, a process primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.govnih.gov This biotransformation is a critical pathway that converts lipophilic PCDEs into more polar metabolites, facilitating their excretion. The main oxidative transformations are hydroxylation and subsequent methoxylation.

Hydroxylation: The introduction of one or more hydroxyl (-OH) groups onto the aromatic rings of the PCDE molecule is a primary metabolic step. This reaction is catalyzed by CYP monooxygenases. nih.gov Studies on the analogous polybrominated diphenyl ethers (PBDEs) have shown that this hydroxylation can occur at various positions, but often happens at the meta or para positions of the phenyl rings. nih.gov The formation of these hydroxylated PCDEs (OH-PCDEs) increases their water solubility. However, these metabolites are not always less toxic; in some cases, OH-PBDEs have been found to be more potent than their parent compounds. mdpi.comresearchgate.net

Methoxylation: Following hydroxylation, the OH-PCDEs can be further metabolized through methylation to form methoxylated PCDEs (MeO-PCDEs). This process involves the addition of a methyl group to the hydroxyl functional group. MeO-PBDEs, analogous to MeO-PCDEs, have been identified in various environmental samples and biota, indicating that this is an environmentally relevant metabolic pathway. aaqr.org The formation of these methoxylated derivatives can alter the biological activity and persistence of the compound. aaqr.org

| Metabolic Process | Description | Key Enzymes | Resulting Products | Reference |

|---|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 (CYP) monooxygenases | Hydroxylated PCDEs (OH-PCDEs) | nih.govresearchgate.net |

| Methoxylation | Addition of a methyl (-CH3) group to a hydroxylated metabolite. | Methyltransferase enzymes (following CYP action) | Methoxylated PCDEs (MeO-PCDEs) | nih.govaaqr.org |

Potential for Conversion to Polychlorinated Dibenzo-p-dioxins and Dibenzofurans

A significant environmental concern regarding PCDEs is their potential to act as precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov This conversion can occur through both abiotic processes like pyrolysis and photolysis. researchgate.net

During thermal stress, such as in municipal waste incinerators or accidental fires, PCDEs can undergo intramolecular cyclization. nih.gov This reaction typically involves the cleavage of a carbon-hydrogen bond and a carbon-chlorine bond on adjacent phenyl rings, followed by the formation of a new carbon-carbon bond, leading to a furan (B31954) ring structure. The formation of PCDFs from PCDEs is generally more favored than the formation of PCDDs. mdpi.comresearchgate.net Research indicates that the presence of at least one chlorine atom in an ortho position is a prerequisite for this ring-closure reaction to occur. researchgate.net Similarly, photolytic reactions induced by sunlight can also provide the energy needed for the cyclization of PCDEs into PCDFs in the environment. researchgate.net The simultaneous formation of PCDD/Fs has been observed during the synthesis of PCDEs from precursor chemicals on fly ash surfaces, suggesting that industrial and incineration sources of PCDEs are also sources of these more toxic by-products. nih.gov

Stereoselective Metabolism of Chiral PCDE Congeners

Certain PCDE congeners lack planar symmetry and exist as stable rotational isomers, or atropisomers, which are chiral. Specifically, PCDEs with different substitution patterns at the ortho positions (e.g., one chlorine on one ring and two on the other) can exhibit this property. These non-superimposable mirror-image enantiomers can behave differently in biological systems.

While research on chiral PCDEs is emerging, extensive studies on chiral PCBs provide a strong precedent. nih.govmdpi.com The cytochrome P450 enzymes responsible for metabolism are themselves chiral macromolecules. nih.gov This chirality leads to stereoselective binding and metabolism, where one enantiomer is metabolized at a different rate than the other. nih.gov This differential metabolism can lead to an enantiomeric enrichment of the more slowly metabolized enantiomer in tissues of exposed organisms. nih.gov This change in the enantiomeric fraction (EF) from the original racemic (1:1) mixture is a clear indicator of biological processing. Investigating the chiral signatures of PCDEs in environmental samples and biota can therefore provide valuable insights into their biotransformation pathways and food web dynamics. mdpi.com

Abiotic Transformation and Degradation Processes of PCDEs

In addition to biological metabolism, PCDEs are subject to transformation and degradation through non-biological, or abiotic, processes. These reactions are primarily driven by energy inputs from sunlight (photolysis) and heat (pyrolysis). nih.govresearchgate.net

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is a major abiotic pathway for the transformation of PCDEs in the environment, particularly in surface waters and on exposed surfaces. researchgate.net The absorption of ultraviolet (UV) radiation from sunlight can provide sufficient energy to break the chemical bonds within the PCDE molecule. Theoretical and experimental studies have identified three primary photolytic degradation pathways for PCDEs: mdpi.comresearchgate.net

Photodechlorination: This involves the cleavage of a carbon-chlorine (C-Cl) bond, resulting in a less chlorinated PCDE congener. This is often the rate-determining step in their degradation. researchgate.net

C-O Bond Dissociation: The ether linkage between the two phenyl rings can be broken, leading to the formation of chlorinated phenol (B47542) and chlorobenzene (B131634) compounds. researchgate.net

Photocyclization to PCDFs: As mentioned in section 3.3.3, UV light can induce an intramolecular ring-closure reaction, transforming the PCDE into a PCDF. researchgate.net

The efficiency of these photolytic processes is influenced by the degree of chlorination, with photoactivity generally increasing as the number of chlorine atoms increases. mdpi.comresearchgate.net

Pyrolytic Reactions and Associated By-Products

Pyrolysis refers to the thermal decomposition of compounds at high temperatures in the absence of sufficient oxygen. For PCDEs, this is most relevant in the context of industrial processes, waste incineration, and accidental fires. mdpi.comnih.gov When subjected to high temperatures, PCDEs degrade and can form a range of by-products.

The primary pyrolytic pathway is the formation of PCDFs through intramolecular cyclization, with the highest yields reported at temperatures around 600°C. mdpi.com At temperatures exceeding 700°C, PCDEs are almost entirely decomposed. mdpi.com In addition to PCDFs, the pyrolysis of analogous compounds like PCBs has been shown to produce chlorophenolic substances, including polychlorophenols (PCPs) and polychlorinated biphenylols (PCB-OHs), which are also toxic. nih.govnih.gov Therefore, the pyrolytic reactions of PCDEs not only degrade the parent compound but also generate a suite of hazardous by-products, most notably the highly toxic PCDFs. capes.gov.br

| Process | Driving Force | Primary Mechanisms/Pathways | Key Products/By-Products | Reference |

|---|---|---|---|---|

| Photolysis | Sunlight (UV Radiation) | Reductive Dechlorination (C-Cl cleavage) | Lower-chlorinated PCDEs | mdpi.comresearchgate.net |

| Ether Bond (C-O) Dissociation | Chlorinated phenols, Chlorinated benzenes | researchgate.net | ||

| Intramolecular Cyclization | Polychlorinated dibenzofurans (PCDFs) | mdpi.comresearchgate.net | ||

| Pyrolysis | High Temperature | Intramolecular Cyclization | Polychlorinated dibenzofurans (PCDFs), Polychlorinated dibenzo-p-dioxins (PCDDs) | mdpi.comcapes.gov.br |

| Fragmentation/Rearrangement | Chlorophenols, Chlorobenzenes | nih.govnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 2,3,3 ,4 ,6 Pentachlorodiphenyl Ether and Pcdes

Comprehensive Sample Preparation Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of PCDEs is the preparation of the sample. This multi-step process aims to extract the target analytes from the complex matrix (e.g., soil, sediment, water, serum, or tissue) and remove interfering substances that could compromise the subsequent analysis. cdc.gov

The choice of extraction method depends on the nature of the sample matrix, the physicochemical properties of the PCDEs, and the desired efficiency and sample throughput. Several techniques are commonly employed for the extraction of persistent organic pollutants like PCDEs from solid and liquid samples.

Soxhlet Extraction: A classic and robust method, Soxhlet extraction uses a continuous flow of a heated solvent to extract analytes from a solid sample. nih.govresearchgate.net It is known for its efficiency but can be time-consuming and require large volumes of organic solvents. aocs.orgresearchgate.net Automated Soxhlet systems (e.g., EPA Method 3541) have been introduced to reduce extraction time and solvent consumption. sigmaaldrich.comwvu.edu

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): PFE, also known by the trade name Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent usage and time. mdpi.comacs.orgnih.govchromatographyonline.com The high pressure keeps the solvent in its liquid state above its boiling point, which decreases solvent viscosity and increases analyte solubility, leading to faster and more efficient extraction. acs.orgnih.gov This method is recognized by the EPA (Method 3545A) for extracting compounds like PCBs from solid matrices. sigmaaldrich.comwvu.edursc.org For instance, a mixture of methylene (B1212753) chloride and acetone (B3395972) has been used at 100 °C for the effective extraction of similar compounds from atmospheric particulate matter. nih.gov

Ultrasonic Extraction: This technique, also known as sonication (EPA Method 3550C), employs ultrasonic waves to disrupt the sample matrix and facilitate the penetration of the solvent. sigmaaldrich.comrsc.org While it is a relatively fast and simple method, its efficiency can be lower compared to PFE or Soxhlet for certain matrices. nih.gov The EPA has recently limited its use primarily to surface wipe samples for PCB analysis due to potential low recovery in other solid matrices. rsc.org

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extracting analytes from liquid samples and for cleaning up extracts. csfarmacie.cznih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.govbiorxiv.org The target analytes are retained on the sorbent, while the matrix components are washed away. The analytes are then eluted with a small volume of a suitable solvent. nih.gov SPE is advantageous due to its low solvent consumption, high recovery rates, and the ability to concentrate the analytes. csfarmacie.czmolnar-institute.comyoutube.com Various sorbents, such as C18-bonded silica (B1680970), are used depending on the analyte and matrix. molnar-institute.comgcms.cz

Interactive Table 1: Comparison of Common Extraction Methods for PCDEs and Related Compounds

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous extraction with hot solvent | High extraction efficiency, well-established | Time-consuming, large solvent volume, potential for thermal degradation of analytes |

| Pressurized Fluid Extraction (PFE/ASE) | Extraction with solvent at elevated temperature and pressure | Fast, low solvent consumption, high efficiency, automated | High initial instrument cost |

| Ultrasonic Extraction | Use of ultrasonic energy to enhance solvent extraction | Fast, simple, low cost | Potentially lower and more variable recoveries compared to PFE/Soxhlet |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | Low solvent use, high concentration factor, selective, can be automated | Sorbent selection can be complex, potential for matrix effects |

Cleanup and Fractionation Procedures

Following extraction, the resulting solution contains the target PCDEs but also a significant amount of co-extracted interfering compounds (e.g., lipids, pigments, and other organic matter). A cleanup step is therefore essential to remove these interferences prior to instrumental analysis. cdc.gov

Adsorption Chromatography: This is a widely used cleanup technique that separates compounds based on their affinity for the surface of a solid adsorbent. nih.govcreative-proteomics.comnih.gov Columns are typically packed with materials like silica gel, alumina, or Florisil. By using solvents of different polarities, it's possible to selectively elute the PCDEs while retaining the more polar or more strongly adsorbed interferences. nih.gov Often, these adsorbents are modified with acid (e.g., sulfuric acid-impregnated silica) to effectively remove lipids. This technique can also be used to fractionate the extract, separating PCDEs from other classes of compounds like PCBs or pesticides.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC when using an organic mobile phase, separates molecules based on their size. The extract is passed through a column packed with porous beads. Large molecules, such as lipids and polymers, cannot enter the pores and are eluted quickly, while smaller molecules like PCDEs diffuse into the pores, resulting in a longer retention time and effective separation from high-molecular-weight interferences. GPC is particularly effective for cleaning up extracts from high-fat biological samples.

Chromatographic Separation Techniques for PCDE Congeners

Due to the existence of numerous PCDE congeners with very similar chemical structures, high-resolution separation is paramount for accurate identification and quantification.

Gas chromatography is the primary technique for separating PCDE congeners. High-resolution capillary columns, which are long (30-60 meters) and have a narrow internal diameter, are essential for achieving the necessary separation power. nih.gov The choice of the stationary phase within the column is critical for selectivity. Non-polar or semi-polar phases are commonly used for the analysis of halogenated aromatic compounds. The separation is based on the differential partitioning of the congeners between the inert carrier gas (mobile phase) and the stationary phase. Congener-specific analysis aims to separate and individually quantify each PCDE congener present in the sample. For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed, offering significantly enhanced separation capacity by using two columns with different stationary phases.

Certain PCDE congeners, including potentially 2,3,3',4',6-pentachlorodiphenyl ether depending on its specific spatial arrangement, can exhibit atropisomerism, meaning they exist as non-superimposable mirror images (enantiomers) due to hindered rotation around the ether bond. These chiral isomers cannot be separated by standard GC columns. Enantioselective chromatography, specifically using GC with a chiral stationary phase (CSP), is required to resolve these enantiomers. mdpi.comcsfarmacie.cz

The most common CSPs for this purpose are based on derivatized cyclodextrins. mdpi.comyoutube.com These chiral selectors form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation. sigmaaldrich.comacs.org The ability to separate and quantify individual enantiomers is crucial, as they can exhibit different biological activities and degradation rates in the environment. rsc.org The separation of chiral hydroxylated PCB metabolites has been successfully demonstrated using cyclodextrin-based columns, a technique directly applicable to chiral PCDEs. nih.gov

Detection and Quantification Strategies

Following chromatographic separation, a sensitive and selective detector is needed to identify and quantify the eluted PCDE congeners.

Mass spectrometry (MS) is the most powerful and widely used detection technique for this purpose. nih.gov When coupled with GC (GC-MS), it provides both high sensitivity and structural information for confident peak identification.

Electron Impact (EI) Mass Spectrometry: EI-MS is a common ionization technique that provides characteristic fragmentation patterns, aiding in the identification of specific congeners. nih.gov

Electron Capture Negative Ionization (ECNI) Mass Spectrometry: ECNI-MS is particularly sensitive for detecting halogenated compounds like PCDEs. It is often more sensitive than EI-MS for higher halogenated congeners, allowing for very low detection limits. nih.gov

Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers enhanced selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions. This reduces background noise and improves detection limits, which is especially useful for complex matrices. nih.gov

For quantification, the internal standard method is most commonly used to ensure accuracy and precision. nih.gov In this approach, a known amount of a labeled isotopic analogue of the target analyte (e.g., ¹³C-labeled this compound) is added to the sample at the beginning of the analytical procedure. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it corrects for any losses that may occur during extraction, cleanup, and injection. cdc.gov Quantification is then performed by comparing the response of the native analyte to that of the labeled internal standard. aocs.org Calibration curves are generated using a series of standard solutions containing known concentrations of both native and labeled compounds to establish the relationship between concentration and instrument response. nih.gov

Interactive Table 2: Common Detection and Quantification Methods

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| GC-EI-MS | Gas Chromatography with Electron Impact Mass Spectrometry | Good for structural confirmation via fragmentation patterns | General screening and quantification |

| GC-ECNI-MS | Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry | Very high sensitivity for halogenated compounds | Trace-level quantification of PCDEs in environmental and biological samples |

| GC-MS/MS | Gas Chromatography with Tandem Mass Spectrometry | High selectivity, reduced matrix interference, low detection limits | Analysis of complex samples with high background noise |

| Internal Standard Quantification | Addition of a labeled isotopic analog of the analyte | Corrects for analyte loss during sample prep, improves accuracy and precision | Gold standard for quantitative analysis of trace contaminants |

Mass Spectrometry (MS) Applications (e.g., GC/MS, Electron Capture Negative Chemical Ionization MS, Electron Impact Ionization MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), is a cornerstone for the analysis of PCDEs. This combination allows for the separation of complex mixtures and the specific identification and quantification of target compounds.

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is widely used for the analysis of semi-volatile organic compounds like PCDEs. The gas chromatograph separates the different congeners based on their boiling points and polarity, after which the mass spectrometer detects them.

Electron Impact Ionization (EI) MS: EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. chromatographyonline.com This process causes extensive fragmentation of the analyte, producing a characteristic mass spectrum that acts as a molecular fingerprint. chromatographyonline.commetwarebio.com These fragmentation patterns are highly reproducible and can be compared against spectral libraries for compound identification. azom.com While EI provides excellent sensitivity for quantitative measurements, the molecular ion may be absent in the resulting spectrum, which can complicate the identification of unknown compounds. azom.comnih.gov

Electron Capture Negative Chemical Ionization (ECNCI) MS: In contrast to EI, ECNCI is a "soft" ionization technique that is highly selective for electrophilic compounds, such as halogenated molecules like PCDEs. nih.govwikipedia.org It involves the capture of low-energy electrons by the analyte molecule to form a negative ion. wikipedia.org This process results in less fragmentation compared to EI, often producing a strong molecular ion or a prominent [M-R]- ion, which is beneficial for confirming the molecular weight of the compound. nih.gov ECNCI is known for its high sensitivity and selectivity, making it particularly suitable for trace-level analysis of chlorinated contaminants in environmental samples. wikipedia.org

Table 1: Comparison of MS Ionization Techniques for PCDE Analysis

| Feature | Electron Impact (EI) Ionization | Electron Capture Negative Chemical Ionization (ECNCI) |

|---|---|---|

| Ionization Energy | High (e.g., 70 eV) | Low (near thermal energies) |

| Fragmentation | Extensive, "hard" ionization | Minimal, "soft" ionization |

| Molecular Ion | Often weak or absent | Typically strong |

| Selectivity | Less selective | Highly selective for electronegative compounds (e.g., halogenated) |

| Sensitivity | Good for quantification | Very high for target compounds |

| Primary Use | Structural elucidation and library matching | Trace-level quantification and confirmation of molecular weight |

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is another highly sensitive and selective detector used in gas chromatography, especially for the analysis of halogenated compounds like PCDEs. chromatographyonline.comtaylorandfrancis.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes passing through the detector. wikipedia.org

A radioactive source, typically Nickel-63, emits beta particles that ionize a makeup gas (like nitrogen), creating a stable cloud of free electrons and a standing current. srigc.comscioninstruments.com When an electron-absorbing compound enters the detector, it captures some of these electrons, leading to a reduction in the current that is proportional to the analyte's concentration. wikipedia.org The ECD is renowned for its exceptional sensitivity, with detection limits in the parts-per-trillion (ppt) range for some compounds. srigc.com Its high selectivity for halogenated substances makes it a powerful tool for environmental analysis and pesticide residue detection. chromatographyonline.comscioninstruments.com

Table 2: Key Characteristics of Electron Capture Detection (ECD)

| Characteristic | Description |

|---|---|

| Principle of Operation | Measures the capture of electrons by electronegative compounds. |

| Selectivity | Highly selective for compounds containing halogens, as well as some nitrogen and oxygen compounds. chromatographyonline.comscioninstruments.com |

| Sensitivity | Extremely high, with detection limits often in the parts-per-trillion (ppt) range. srigc.com It can be 10-1000 times more sensitive than a flame ionization detector (FID). wikipedia.org |

| Radioactive Source | Typically uses a Nickel-63 (⁶³Ni) source to generate electrons. taylorandfrancis.com |

| Applications | Widely used in environmental analysis, pesticide residue analysis, and the detection of other halogenated contaminants. scioninstruments.com |

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision in quantitative analysis. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte (an internal standard) to the sample at the beginning of the analytical procedure. researchgate.netcrimsonpublishers.com

For the analysis of this compound, a stable isotope-labeled version of the compound, such as one containing Carbon-13 (¹³C), would be used. This labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard in the final mass spectrometric analysis, any losses of the analyte during sample preparation can be accurately corrected for. This approach significantly improves the accuracy and precision of the measurement by compensating for matrix effects and variations in instrument response. crimsonpublishers.com

Quality Assurance and Quality Control Protocols in PCDE Analysis

Utilization of Certified Reference Materials and Labeled Internal Standards

Certified Reference Materials (CRMs): CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. researchgate.net In the context of PCDE analysis, CRMs of known concentrations in relevant matrices (e.g., sediment, fish tissue) are analyzed alongside unknown samples. The results for the CRMs are compared to their certified values to verify the accuracy and precision of the entire analytical method. researchgate.net

Labeled Internal Standards: As discussed in the context of IDMS, stable isotope-labeled internal standards are crucial for accurate quantification. crimsonpublishers.com They are added to every sample, blank, and calibration standard to correct for variations in extraction efficiency, sample volume, and instrument response. nih.gov The purity of these internal standards is critical, as impurities can lead to significant errors in quantification. nih.gov

Table 3: QA/QC Materials in PCDE Analysis

| QA/QC Material | Purpose |

|---|---|

| Certified Reference Materials (CRMs) | Verify the accuracy and precision of the overall analytical method. |

| Labeled Internal Standards | Correct for variations in sample preparation and instrument analysis, enhancing accuracy. crimsonpublishers.comnih.gov |

| Method Blanks | Assess for contamination introduced during the analytical process. |

| Matrix Spikes | Evaluate the effect of the sample matrix on the analytical method's performance. |

| Laboratory Control Samples | Monitor the performance of the analytical method in a clean matrix. |

Method Validation, Interlaboratory Comparison, and Proficiency Testing

Method Validation: Before an analytical method is used for routine analysis, it must undergo a thorough validation process. This involves demonstrating that the method is fit for its intended purpose by evaluating parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Interlaboratory Comparison and Proficiency Testing: Participation in interlaboratory comparison studies and proficiency testing (PT) programs is a key component of external quality assessment. isobudgets.comfiveable.me In these programs, a coordinating body distributes the same or similar test materials to multiple laboratories. isobudgets.com Each laboratory analyzes the material using their own methods and reports the results. fiveable.me The comparison of results among laboratories helps to identify potential biases, assess the comparability of different methods, and provides an objective measure of a laboratory's performance. fiveable.meresearchgate.neteco-vector.com These studies are crucial for ensuring that data generated by different laboratories are consistent and reliable. eurachem.org

Regulatory Science and Frameworks for Environmental Management of Polychlorinated Diphenyl Ethers

Scientific Foundations for the Regulation of Persistent Organic Pollutants (POPs)

The regulation of persistent organic pollutants (POPs), a category that includes polychlorinated diphenyl ethers (PCDEs), is built on a strong scientific understanding of their unique and hazardous characteristics. The primary scientific foundations for their regulation are persistence, bioaccumulation, toxicity, and long-range environmental transport. acs.org

Persistence refers to a chemical's resistance to degradation from chemical, biological, and photolytic processes. nih.gov POPs like PCDEs can remain in the environment for extended periods, allowing for their widespread distribution. nih.gov

Bioaccumulation is the process by which these substances accumulate in living organisms, particularly in fatty tissues, due to their high lipid solubility. wikipedia.orgnih.gov As POPs move up the food chain, their concentration increases in a process known as biomagnification, leading to higher levels in predators, including humans. wikipedia.orgnih.gov

Toxicity is another cornerstone of POP regulation. Decades of scientific research, including laboratory and epidemiological studies, have demonstrated that even low doses of certain POPs can lead to adverse health effects. epa.gov These can include impacts on the endocrine, reproductive, and immune systems, as well as potential carcinogenicity. nih.govepa.govnih.gov

Long-Range Environmental Transport describes the ability of these chemicals to travel far from their original source. acs.orgnih.gov This characteristic means that POPs released in one part of the world can become a health and environmental risk in remote regions, making national regulations alone insufficient and necessitating global action. acs.org

These four fundamental properties, established through extensive scientific research, form the basis for international agreements like the Stockholm Convention, which aims to protect human health and the environment from these hazardous substances. acs.orgwikipedia.org

Role of Academic Research in Informing Risk Management and Policy Development for PCDEs

Academic research plays an indispensable role in shaping risk management strategies and informing policy for PCDEs and other POPs. Scientific studies provide the foundational data and understanding necessary for regulators to make evidence-based decisions. The inherent uncertainty and complexity of academic research projects are challenges, but their outcomes are critical for managing environmental contaminants. arxiv.org

Key contributions from academic research include:

Identification and Characterization: Researchers identify new and emerging POPs, characterize their chemical properties, and develop analytical methods for their detection in various environmental matrices.

Understanding Environmental Fate and Transport: Academic studies model how PCDEs move through the environment, their persistence in different media (air, water, soil), and their potential for long-range transport. nih.gov

Toxicological Assessment: University and research institute laboratories conduct studies to understand the mechanisms of toxicity of compounds like PCDEs. nih.govnih.gov This research helps determine the potential for adverse effects such as endocrine disruption, reproductive harm, and carcinogenicity. nih.govnih.gov

Exposure Assessment: Research projects measure the levels of PCDEs in the environment, food, and human tissues, helping to identify exposure pathways and populations at higher risk. mdpi.com

Development of Remediation Technologies: Academic research contributes to the development of new technologies and methods for cleaning up sites contaminated with POPs.

This body of scientific knowledge is crucial for policymakers to develop effective regulations, set environmental quality standards, and implement management strategies to mitigate the risks posed by PCDEs.

Methodologies for Developing Environmental Quality Standards for PCDEs

Developing Environmental Quality Standards (EQS) for substances like PCDEs is a systematic process designed to protect human health and ecosystems. The methodologies are grounded in scientific risk assessment and are intended to provide a framework for managing and limiting the presence of these contaminants in the environment.

The process typically involves several key steps:

Hazard Identification: This step involves reviewing toxicological data from laboratory studies on animals and in vitro systems to identify potential adverse health effects. For PCDEs, this would include assessing their potential for hepatic oxidative stress, immunosuppression, and endocrine disruption. nih.gov

Dose-Response Assessment: This step determines the relationship between the dose of the chemical and the incidence of adverse effects. From this, toxicological reference values such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are derived.

Exposure Assessment: This involves estimating the extent of human and environmental exposure to the chemical through various pathways, such as air, water, and food.

Risk Characterization: The information from the previous steps is integrated to estimate the probability of adverse effects occurring in exposed populations.

Setting Standards: Based on the risk characterization, regulatory agencies establish EQS for different environmental media (e.g., water, soil, air). These standards often incorporate uncertainty or safety factors to ensure they are protective of sensitive populations.

International standards and guidelines, such as those from the World Health Organization (WHO) or regulations for similar compounds like PCBs and Polybrominated Diphenyl Ethers (PBDEs), often serve as a reference in this process. nih.govcdc.gov For example, the U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for PCBs in drinking water at 0.0005 ppm. cdc.gov Methodologies also draw from established frameworks for life cycle assessments of products and services to ensure a comprehensive evaluation of environmental impacts. codde.fr

International and National Regulatory Approaches for PCDEs and Related Legacy Contaminants

The regulation of PCDEs is largely encompassed within the broader frameworks established for POPs and similar legacy contaminants like Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs).

International Frameworks: The most significant international agreement is the Stockholm Convention on Persistent Organic Pollutants . wikipedia.org Adopted in 2001, this global treaty requires signatory countries to reduce or eliminate the production, use, and release of an initial list of 12 POPs, known as the "dirty dozen," and includes a scientific review process for adding new chemicals. wikipedia.orgepa.gov While specific PCDEs may not be individually listed, the convention's framework is applicable to them due to their POP-like characteristics. nih.gov

National and Regional Frameworks:

European Union: The EU implements the Stockholm Convention through its POPs Regulation (EU) 2019/1021 . tuvsud.comeuropa.eu This regulation prohibits or severely restricts the production and use of listed POPs. Recently, the EU has proposed stricter limits for the unintentional presence of PCBs and PBDEs in products. tuvsud.com For instance, a draft amendment to the POPs Regulation lowers the control limits for various PBDEs in mixtures and articles, with phased-in deadlines. reach24h.com The regulation concerning the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) also plays a role in managing hazardous substances.

United States: The Toxic Substances Control Act (TSCA) is the primary law for regulating chemicals, granting the EPA authority to require reporting, record-keeping, and restrictions relating to chemical substances. epa.gov PCBs are specifically regulated under TSCA Part 761, which outlines prohibitions on their manufacture, processing, distribution, and use. cornell.eduecfr.gov The Clean Air Act and Clean Water Act also regulate POP releases into the environment. epa.gov

The following table summarizes some key regulatory limits for related compounds, which provide a reference for the management of PCDEs.

| Jurisdiction/Body | Contaminant | Medium/Product | Limit/Standard | Citation |

| U.S. EPA | PCBs | Drinking Water (MCL) | 0.0005 ppm | cdc.gov |

| U.S. FDA | PCBs | Paper Food-Packaging | 10 ppm | cdc.gov |

| U.S. OSHA | PCBs (54% chlorine) | Workplace Air (PEL, 8-hr TWA) | 0.5 mg/m³ | cdc.gov |

| European Union | Sum of tetra-, penta-, hexa-, hepta-, and decaBDE | Mixtures or Articles | 10 mg/kg | reach24h.com |

| European Union | PCBs (in dielectric equipment >50 ml) | Waste | Must be destroyed or irreversibly transformed by end of 2025 | europa.eu |

Integration of Environmental Biomonitoring Data into Regulatory Science

Environmental biomonitoring, which involves measuring environmental chemicals or their metabolites in human samples like blood and urine, is a critical tool in modern regulatory science. mdpi.comcdc.gov It provides a direct measure of internal exposure, integrating all sources and routes, which is invaluable for assessing the effectiveness of regulations and protecting public health. nih.gov

Biomonitoring data serves several key functions in the regulatory process:

Assessing Exposure: National programs, such as the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES), provide population-level data on exposure to a wide range of chemicals. nih.govcdc.gov This helps establish baseline levels and identify which chemicals are present in the population.

Evaluating Regulatory Effectiveness: By tracking chemical concentrations in people over time, regulators can assess whether policies aimed at reducing exposure—such as banning a chemical—are working. nih.gov A consistent decline in the levels of substances like PCDDs, PCDFs, and PCBs in human milk has been observed following regulatory actions. nih.gov

Identifying At-Risk Populations: Biomonitoring can pinpoint communities or demographic groups with higher-than-average exposures, allowing for targeted interventions and public health advisories. mdpi.com For example, studies near industrial sites have used biomonitoring to document body burdens in residents and inform tailored dietary recommendations. mdpi.com

Prioritizing Chemicals for Research and Regulation: The detection of new or previously unmeasured chemicals in human samples can trigger further toxicological research and regulatory scrutiny. nih.gov

Informing Risk Assessments: While biomonitoring data shows that exposure has occurred, it does not by itself define the health risk. cdc.govnih.gov However, when combined with toxicological data and health effect information, it becomes a powerful component of human health risk assessments, helping to bridge the gap between external environmental levels and internal dose. nih.gov

The integration of robust biomonitoring data allows for a more dynamic and evidence-based approach to environmental management, ensuring that regulatory actions are effectively reducing human exposure to persistent compounds like 2,3,3',4',6-Pentachlorodiphenyl ether. mdpi.comnih.gov

Future Research Directions and Emerging Issues in 2,3,3 ,4 ,6 Pentachlorodiphenyl Ether Research

Identification of Undocumented PCDE Sources and Uncharacterized Formation Pathways

A primary challenge in managing the risks associated with 2,3,3',4',6-pentachlorodiphenyl ether is the incomplete understanding of its origins. While some PCDEs are known contaminants in commercial chemical mixtures, many sources remain undocumented.

Future research must prioritize:

Investigating Industrial Impurities: Technical-grade chemicals, such as pentachlorophenol (B1679276) (PCP), have been identified as potential sources of polychlorinated dibenzo-p-dioxins (PCDDs) and other related compounds. nih.govmarine.ieatu.ie Research suggests that historic local use of products contaminated with dioxin-like compounds could lead to residual contamination in the environment. nih.govmarine.ieatu.ie A critical research avenue is to systematically screen various industrial chemical products, both historical and current, for the presence of this compound and other PCDE congeners.

Characterizing Thermal Formation: PCDEs can be formed unintentionally during thermal processes, such as waste incineration and metal smelting, especially where chlorine donors and phenolic precursors are present. The specific conditions (e.g., temperature, catalysts, precursor compounds) that favor the formation of the 2,3,3',4',6-pentaCDE congener are largely unknown and require detailed laboratory and field studies.

Atmospheric Deposition: Atmospheric deposition is a major source of similar compounds, like PCDD/Fs, to large ecosystems. researchgate.net Research is needed to quantify the role of long-range atmospheric transport and deposition as a source of this compound in remote and sensitive environments.

Table 1: Potential Undocumented Sources of Polychlorinated Diphenyl Ethers (PCDEs)

| Potential Source Category | Specific Examples | Research Focus |

|---|---|---|

| Industrial Chemical Production | Impurities in pentachlorophenol (PCP), polychlorinated biphenyls (PCBs), and chlorophenoxy herbicides. nih.govmarine.ieatu.ie | Screening of historical and current technical mixtures for PCDE congener profiles. |

| Thermal Processes | Municipal and industrial waste incineration, metal refining, cement kilns. | Elucidating formation pathways and conditions favoring specific congener creation. |

| Legacy Contamination | Leaching from old landfills, historic spills, and sites where contaminated products were used. nih.gov | Characterizing the release of PCDEs from contaminated sites and their subsequent environmental fate. |

Comprehensive Profiling of PCDE Congeners in Complex Environmental and Biological Matrices

Understanding the distribution of this compound requires comprehensive analysis of its presence alongside other PCDE congeners in various matrices. The "congener profile" or "fingerprint" is essential for source apportionment and risk assessment. researchgate.netnih.gov

Future research should focus on:

Multi-Matrix Profiling: Systematic analysis of PCDE congener patterns in a wide range of environmental compartments, including air, water, soil, and sediment, is needed. nih.govmarine.ieatu.ie This approach has been successfully used to trace PCDD/F sources by comparing profiles in environmental samples to those of potential sources. nih.govmarine.ieatu.ie

Bioaccumulation Studies: There is a significant lack of data on the bioaccumulation of specific PCDE congeners in different trophic levels. researchgate.net Research is needed to profile congeners in various organisms, from microorganisms to invertebrates, fish, birds, and mammals, to understand biomagnification potential. Studies on eels and oligochaete worms have shown the importance of analyzing biological samples to understand bioavailability and contamination. nih.govresearchgate.net

Human Biomonitoring: Given the persistence of these compounds, assessing the extent of human exposure is crucial. Future biomonitoring studies should include PCDEs in their panel of analytes for human tissues such as blood, adipose tissue, and breast milk.

Table 2: Environmental and Biological Matrices for PCDE Profiling

| Matrix Type | Specific Examples | Rationale |

|---|---|---|

| Environmental | Sediment, Passive Water Samplers, Soil | To identify contamination hotspots and understand partitioning behavior. nih.govmarine.ieatu.ieresearchgate.net |

| Biological (Fauna) | Eels (Anguilla anguilla), Aquatic Worms (Lumbriculus variegatus), Fish, Marine Mammals | To assess bioavailability, bioaccumulation, and food web transfer. nih.govresearchgate.net |

| Biological (Flora) | Poplar Plants (Populus deltoides × nigra) | To investigate uptake, translocation, and potential for phytoremediation. nih.gov |

| Human | Blood Serum, Adipose Tissue, Breast Milk | To quantify human exposure levels and body burden. |

Refined Understanding of Environmental Transport and Transformation Processes under Varied Conditions

The environmental fate of this compound is governed by complex transport and transformation processes that are not fully characterized. clu-in.org Research is needed to move beyond general assumptions and develop a more nuanced understanding.

Key research areas include:

Partitioning Behavior: The transport of hydrophobic chemicals is significantly affected by their partitioning between water, soil/sediment, and air. clu-in.orgitrcweb.org Future work should determine precise octanol-water partition coefficients (Kow) and soil/sediment adsorption coefficients (Koc) specifically for this compound. Studies on similar compounds show that desorption from sediment particles is a critical, congener-specific process controlling bioavailability. researchgate.net

Abiotic Degradation: While generally persistent, PCDEs can undergo degradation. Research should investigate the rates and products of abiotic transformation processes such as photolysis (degradation by sunlight) in water and atmospheric oxidation by hydroxyl radicals. clu-in.org These studies must be conducted under a range of environmentally relevant conditions (e.g., varying pH, presence of sensitizers).

Biotransformation Pathways: The ability of microorganisms and plants to transform PCDEs is a critical knowledge gap. Research on PCBs shows that organisms can metabolize them into hydroxylated forms, sometimes through an NIH shift mechanism where a chlorine atom migrates. nih.gov Similar studies are essential for this compound to identify its metabolites and the enzymes involved (e.g., cytochrome P450s, peroxidases). nih.govmdpi.com

Elucidation of Specific Molecular Mechanisms of PCDE-Induced Biological Responses at the Cellular and Subcellular Levels

To understand the potential risks of this compound, it is imperative to elucidate the specific molecular and cellular mechanisms through which it exerts biological effects.

Emerging research should address:

Receptor Interactions: A key question is whether this PCDE congener can interact with cellular receptors known to be targets for other halogenated aromatic hydrocarbons, such as the aryl hydrocarbon receptor (AhR). Binding affinities and subsequent downstream events (e.g., gene expression changes) need to be quantified.

Metabolic Activation: As seen with PCBs, the metabolites of PCDEs (e.g., hydroxylated PCDEs) may be more or less toxic than the parent compound. nih.gov Research is needed to understand the metabolic pathways within cells, identify the specific enzymes responsible (such as different CYP450 subfamilies), and assess the biological activity of the resulting metabolites. kobe-u.ac.jp

Neurotoxicity Pathways: Structurally similar compounds, including certain PCBs and polybrominated diphenyl ethers (PBDEs), are known developmental neurotoxicants. oup.com Future studies should investigate whether this compound can disrupt neurodevelopmental processes, alter neurotransmitter systems, or induce oxidative stress in neural cells.

Development of Innovative Analytical Techniques for Ultrace-Level Detection and Isomeric Speciation

Progress in understanding the environmental fate and effects of this compound is fundamentally dependent on the ability to accurately measure it at very low concentrations and distinguish it from other isomers.

Future analytical development should focus on:

Enhanced Sensitivity: Detecting PCDEs in cleaner environmental matrices or in small biological samples requires methods with extremely low detection limits. Adapting ultratrace techniques, such as those using fluorescence quenching or chemiluminescence, could provide the necessary sensitivity, potentially reaching the nanomolar (nM) level. nih.gov

Isomer-Specific Separation: There are numerous possible PCDE congeners, many of which may co-elute during standard chromatographic analysis, complicating accurate quantification. nih.gov The development of advanced gas chromatography (GC) columns and multi-dimensional GC techniques (GCxGC) coupled with high-resolution mass spectrometry (HRMS) is critical for resolving complex mixtures of PCDE isomers.

Certified Reference Materials: The lack of certified reference standards for individual PCDE congeners, including this compound, is a major barrier to accurate quantification. Synthesizing and certifying these standards is a prerequisite for reliable environmental and biological monitoring.

Table 3: Innovative Analytical Techniques for Persistent Organic Pollutants

| Technique | Application for PCDEs | Advantage |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for identification and quantification. | Robust and widely available. |

| Multi-Dimensional Gas Chromatography (GCxGC-HRMS) | Separation of complex isomeric mixtures. nih.gov | Greatly enhanced peak capacity and resolution. |

| Liquid Core Waveguide Spectrophotometry | Potential for ultratrace detection in aqueous samples. nih.gov | Improved limits of detection over standard methods. |

| Chemiluminescence-Based Detection | Potential for highly sensitive detection. nih.gov | Extremely low detection limits (nanomolar or lower). |

Integrated Ecological Risk Assessment Methodologies for PCDE Mixtures and Co-Contaminants

In the real world, this compound does not exist in isolation. It is part of a complex mixture of other PCDEs, PCBs, PCDD/Fs, and other pollutants. Therefore, risk assessment must evolve beyond a single-substance focus. nih.govresearchgate.net

Future directions in risk assessment include:

Mixture Toxicity Models: Applying mixture toxicity models, such as Concentration Addition (CA) and Independent Action (IA), is essential to predict the combined effects of PCDEs and other co-contaminants. nih.gov This requires understanding the modes of action of the individual components.

Species Sensitivity Distributions (SSDs): Developing SSDs for PCDEs will help in understanding which species in an ecosystem are most sensitive and in deriving protective environmental quality standards. Comparing the SSDs of different chemical classes can inform which mixture model is most appropriate. nih.gov

Integrated Ecosystem Assessment (IEA): A holistic IEA framework is needed to link chemical pressures to impacts on biodiversity, ecosystem function, and ecosystem services. dtu.dkfrontiersin.org This involves a tiered approach, starting with broad screening-level risk assessments to identify priority concerns and moving towards more detailed quantitative analysis for high-risk scenarios. frontiersin.org

Exploration of Novel Remediation and Mitigation Strategies for PCDE-Contaminated Environments

Developing effective and sustainable methods to clean up environments contaminated with PCDEs is a final, critical research frontier. researchgate.netresearchgate.net

Future research should explore:

Bioremediation Enhancement: While some microbes can dechlorinate PCBs, the potential for microbial degradation of PCDEs is underexplored. researchgate.net Research should focus on identifying and cultivating microbial consortia capable of degrading this compound and on "priming" techniques to stimulate the activity of indigenous microorganisms. researchgate.net

Phytoremediation: Certain plants can take up and transform halogenated compounds. mdpi.com Investigating the potential of specific plant species, along with their associated rhizosphere and endophytic microbes, to remediate PCDE-contaminated soils and sediments is a promising, cost-effective approach. mdpi.comyoutube.com

Advanced Material-Based Remediation: Novel functional materials offer new possibilities for remediation. This includes using modified biochar or nano zero-valent iron particles to adsorb, sequester, or chemically degrade PCDEs in soil and water. mdpi.com

Sustainable Remediation Technologies: A key emerging issue is the adoption of sustainable remediation practices that effectively destroy pollutants without creating new ones (such as the formation of UPOPs during improper thermal treatment) and that restore the natural functions of soil and water. youtube.com

Table 4: Novel Remediation and Mitigation Strategies

| Strategy | Mechanism | Research Focus |

|---|---|---|

| Bioremediation | Microbial degradation and dechlorination. researchgate.net | Isolation of effective microbial strains; optimizing conditions for in-situ activity. |

| Phytoremediation | Plant uptake, translocation, and enzymatic degradation. mdpi.com | Screening plant species for PCDE tolerance and degradation capacity. |

| Adsorption/Sequestration | Binding of PCDEs to engineered materials. | Development of cost-effective and highly efficient sorbents like modified biochar. mdpi.com |

| Chemical Degradation | Reductive dechlorination using materials like nano zero-valent iron (nZVI). mdpi.com | Improving the stability and reactivity of nanoparticles for in-situ applications. |

| Sustainable Treatment Trains | Combining extraction/concentration steps with non-combustion destruction technologies. youtube.com | Developing integrated systems that minimize waste and prevent formation of harmful byproducts. |

Table 5: List of Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| 2,3,3',4',6-pentaCDE | This compound |

| PCDE | Polychlorinated diphenyl ether |

| PCB | Polychlorinated biphenyl (B1667301) |

| PBDE | Polybrominated diphenyl ether |

| PCDD | Polychlorinated dibenzo-p-dioxin |

| PCDF | Polychlorinated dibenzofuran |

| PCP | Pentachlorophenol |

| nZVI | Nano zero-valent iron |

| UPOP | Unintentionally Produced Persistent Organic Pollutant |

Q & A

Q. What analytical methods are recommended for quantifying 2,3,3',4',6-pentachlorodiphenyl ether in environmental samples?

To ensure accurate quantification, use gas chromatography-mass spectrometry (GC-MS) coupled with isotope-labeled internal standards (e.g., carbon-13 or deuterated analogs). This approach minimizes matrix interference and improves precision. Sample preparation typically involves:

- Extraction : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) using non-polar solvents.

- Cleanup : Silica gel or Florisil columns to remove co-extracted contaminants.

- Instrumental Analysis : GC-MS with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and electron capture negative ionization (ECNI) for enhanced sensitivity .

Q. Key Parameters

| Parameter | Value/Technique | Source |

|---|---|---|

| Column Temperature | 50°C (2 min) → 300°C (10°C/min) | |

| Detection Limit (LOQ) | 0.1–1.0 ng/mL in solution | |

| Internal Standard | Isotope-labeled analogs (e.g., ¹³C-BDE) |

Q. What physicochemical properties are critical for predicting environmental distribution?

The compound’s environmental fate depends on:

- Octanol-Water Partition Coefficient (Log KOW) : Estimated at 6.5–7.2, indicating high bioaccumulation potential.

- Vapor Pressure : ~1.3 × 10⁻⁵ Pa at 25°C, suggesting low volatility and persistence in sediments.

- Melting Point : 64–66°C (similar to PCDE-105, a structural analog), influencing solubility and partitioning .

Q. Table 1: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 324.43 g/mol | Calculated from C₁₂H₅Cl₅O |

| Log KOW | 6.5–7.2 | Estimated via EPI Suite |

| Water Solubility | 0.02–0.05 mg/L | Shake-flask method |

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data across studies?

Discrepancies often arise from:

- Analytical Variability : Differences in GC-MS calibration standards (e.g., commercial vs. custom-synthesized). Cross-validate using isotope dilution mass spectrometry (IDMS) .

- Matrix Effects : Sediment organic carbon content alters bioavailability. Normalize data to total organic carbon (TOC) or use passive sampling devices (e.g., PDMS strips) .

- Degradation Kinetics : Conflicting half-lives may stem from microbial community differences. Conduct microcosm studies under controlled redox conditions (aerobic vs. anaerobic) .

Q. What experimental designs are optimal for studying metabolic pathways in aquatic biota?

- In Vivo Exposure : Expose model organisms (e.g., zebrafish) to radiolabeled ¹⁴C-2,3,3',4',6-pentachlorodiphenyl ether. Track metabolites via accelerator mass spectrometry (AMS) .

- In Vitro Assays : Use hepatic microsomes (S9 fractions) to identify phase I/II enzymes (e.g., CYP450, glutathione transferases) involved in detoxification .

- Isotope Fractionation : Measure δ¹³C shifts in metabolites to distinguish biotic vs. abiotic degradation pathways .

Q. How can researchers model long-term environmental fate in heterogeneous ecosystems?

- Fugacity Modeling : Input parameters include Log KOW, Henry’s Law constant, and degradation rates. Validate with field data from sediment cores.

- QSAR Studies : Use structural analogs (e.g., PCDE-99, PCDE-105) to predict reactivity and toxicity .

- Spatiotemporal Analysis : GIS-integrated models to map contamination hotspots based on hydrodynamic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.